molecular formula C16H25NO3 B1370731 tert-Butyl benzyl(4-hydroxybutyl)carbamate CAS No. 117654-86-1

tert-Butyl benzyl(4-hydroxybutyl)carbamate

Cat. No.: B1370731
CAS No.: 117654-86-1
M. Wt: 279.37 g/mol
InChI Key: LJWTWHZDQSLGOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl benzyl(4-hydroxybutyl)carbamate: is an organic compound with the empirical formula C16H25NO3 It is a derivative of carbamate, featuring a tert-butyl group, a benzyl group, and a 4-hydroxybutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Synthesis from tert-Butyl carbamate and benzyl chloride:

Industrial Production Methods:

  • The industrial production of tert-Butyl benzyl(4-hydroxybutyl)carbamate typically involves large-scale synthesis using the above-mentioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

    • tert-Butyl benzyl(4-hydroxybutyl)carbamate can undergo oxidation reactions, particularly at the 4-hydroxybutyl group, to form corresponding ketones or aldehydes.
    • Common Reagents: Potassium permanganate, chromium trioxide.

      Major Products: 4-oxobutyl carbamate derivatives.

  • Reduction:

    • The compound can be reduced to form alcohol derivatives.
    • Common Reagents: Lithium aluminum hydride, sodium borohydride.

      Major Products: 4-hydroxybutyl carbamate derivatives.

  • Substitution:

    • The benzyl group can undergo nucleophilic substitution reactions.
    • Common Reagents: Sodium hydride, alkyl halides.

      Major Products: Substituted benzyl carbamate derivatives.

Scientific Research Applications

Chemistry:

  • tert-Butyl benzyl(4-hydroxybutyl)carbamate is used as a building block in organic synthesis, particularly in the preparation of more complex carbamate derivatives.

Biology:

  • The compound is studied for its potential as a protective group in peptide synthesis, where it can temporarily mask reactive functional groups.

Medicine:

  • Research is ongoing to explore its potential as a prodrug, where it can be metabolized in the body to release active pharmaceutical ingredients.

Industry:

  • It is used in the formulation of specialty chemicals and materials, including coatings and adhesives.

Mechanism of Action

The mechanism of action of tert-Butyl benzyl(4-hydroxybutyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can undergo hydrolysis to release active intermediates that exert biological effects. The pathways involved may include enzymatic cleavage of the carbamate group, leading to the formation of active metabolites that interact with cellular targets.

Comparison with Similar Compounds

  • tert-Butyl (4-hydroxybutyl)carbamate:

    • Similar structure but lacks the benzyl group.
    • Used in similar applications but with different reactivity and properties.
  • Benzyl (4-hydroxybutyl)carbamate:

    • Lacks the tert-butyl group.
    • Exhibits different solubility and stability characteristics.

Uniqueness:

  • The presence of both tert-butyl and benzyl groups in tert-Butyl benzyl(4-hydroxybutyl)carbamate imparts unique chemical and physical properties, making it a versatile compound for various applications.

Properties

IUPAC Name

tert-butyl N-benzyl-N-(4-hydroxybutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3/c1-16(2,3)20-15(19)17(11-7-8-12-18)13-14-9-5-4-6-10-14/h4-6,9-10,18H,7-8,11-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJWTWHZDQSLGOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCCCO)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00621431
Record name tert-Butyl benzyl(4-hydroxybutyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117654-86-1
Record name tert-Butyl benzyl(4-hydroxybutyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl benzyl(4-hydroxybutyl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl benzyl(4-hydroxybutyl)carbamate
Reactant of Route 3
Reactant of Route 3
tert-Butyl benzyl(4-hydroxybutyl)carbamate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
tert-Butyl benzyl(4-hydroxybutyl)carbamate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
tert-Butyl benzyl(4-hydroxybutyl)carbamate
Reactant of Route 6
Reactant of Route 6
tert-Butyl benzyl(4-hydroxybutyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.